1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
CAS No.: 1909288-04-5
Cat. No.: VC5832722
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1909288-04-5 |
---|---|
Molecular Formula | C6H12ClNO3 |
Molecular Weight | 181.62 |
IUPAC Name | 1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C6H11NO3.ClH/c1-5(10)2-6(7,3-5)4(8)9;/h10H,2-3,7H2,1H3,(H,8,9);1H |
Standard InChI Key | DIHQZGNZMKSYOQ-KNCHESJLSA-N |
SMILES | CC1(CC(C1)(C(=O)O)N)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The molecular formula of 1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol . The hydrochloride salt form enhances its stability and solubility in polar solvents, a common feature in pharmaceutical intermediates. The cyclobutane ring introduces significant steric strain, which influences both its reactivity and conformational dynamics.
Structural Characterization
The compound’s structure features a four-membered cyclobutane ring substituted at the 1-position with an amino group and a carboxylic acid group, while the 3-position hosts a hydroxyl group and a methyl group. This arrangement creates a rigid, compact scaffold with multiple hydrogen-bonding sites, making it a candidate for molecular recognition in drug design . Comparative analyses with analogs, such as 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (C₆H₁₁NO₃) and 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride (C₅H₇F₃ClNO₃) , highlight the role of substituents in modulating electronic and steric properties.
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis protocol for this compound is publicly documented, analogous cyclobutane derivatives are typically synthesized via [2+2] photocycloaddition reactions or ring-closing metathesis. For example, the synthesis of 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid hydrochloride (C₇H₁₄ClNO₃) involves nucleophilic substitution on pre-functionalized cyclobutane intermediates. Similar strategies could be adapted for introducing the methyl and hydroxyl groups at the 3-position.
Optimization Challenges
The steric hindrance imposed by the cyclobutane ring complicates reaction kinetics and regioselectivity. Computational modeling, as applied to 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride (C₆H₁₂ClNO₃) , suggests that protecting-group strategies for the amino and hydroxyl functionalities are critical to prevent undesired side reactions during synthesis.
Physicochemical Properties
Spectroscopic Signatures
Infrared (IR) spectroscopy of analogous compounds reveals characteristic absorption bands for O–H (3200–3600 cm⁻¹), N–H (3300–3500 cm⁻¹), and C=O (1700–1750 cm⁻¹) groups . Nuclear magnetic resonance (NMR) studies of 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid show distinct shifts for cyclobutane protons (δ 2.5–3.5 ppm) and carboxy protons (δ 10–12 ppm), which could guide spectral assignments for the target compound.
Research Gaps and Future Directions
Unexplored Synthetic Methodologies
Developing enantioselective syntheses for this compound could unlock its utility in chiral drug candidates. Asymmetric catalysis techniques, successful in synthesizing trans-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid , merit exploration.
Biological Activity Profiling
In vitro screening against disease-relevant targets (e.g., kinases, GPCRs) is essential to validate its therapeutic potential. Molecular docking studies could prioritize targets based on structural complementarity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume